Product packaging for 3-Iodo-1-trimethylsilylpropyne(Cat. No.:CAS No. 78199-88-9)

3-Iodo-1-trimethylsilylpropyne

Cat. No.: B8264536
CAS No.: 78199-88-9
M. Wt: 238.14 g/mol
InChI Key: GEWOCRSOOHMPED-UHFFFAOYSA-N
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Description

3-Iodo-1-trimethylsilylpropyne (CAS 78199-88-9) is a chemical compound with the molecular formula C 6 H 11 ISi and a molecular weight of 238.14 g/mol . It is a valuable reagent in organic synthesis, serving as a versatile building block for the construction of more complex molecules. The compound features both a terminal alkyne protected by a trimethylsilyl (TMS) group and an iodine atom, making it a useful substrate for various metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling . Literature applications demonstrate its use in synthetic routes for producing indenes and other complex organic structures, with reported yields ranging from 22% to 82% for specific transformations . As a highly functionalized synthon, it is primarily of interest to researchers in medicinal chemistry and materials science for the development of new chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, as with all chemicals of this nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ISi B8264536 3-Iodo-1-trimethylsilylpropyne CAS No. 78199-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodoprop-1-ynyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWOCRSOOHMPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453924
Record name 3-IODO-1-TRIMETHYLSILYLPROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78199-88-9
Record name 3-IODO-1-TRIMETHYLSILYLPROPYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Position As a Propargylating Reagent

A propargylating reagent is a chemical compound used to introduce a propargyl group (a CH₂C≡CH moiety) into a molecule. 3-Iodo-1-trimethylsilylpropyne and its halogen analogs are effective for this purpose, enabling the formation of crucial carbon-carbon bonds. mdpi.comfluorochem.co.ukutexas.edu The reaction typically proceeds via nucleophilic attack on the carbon atom bearing the iodine, displacing the iodide ion.

The utility of this class of reagents is demonstrated in their conversion to organometallic intermediates, such as Grignard reagents. utexas.edugoogle.commmcmodinagar.ac.in For instance, the analogous 3-bromo-1-trimethylsilylpropyne readily reacts with magnesium metal to form the corresponding Grignard reagent. google.com This organomagnesium compound can then participate in a variety of coupling reactions, effectively transferring the protected propargyl unit to other organic molecules. google.com Similarly, these reagents can be used to form other organometallic species, including those of zinc and copper, which are instrumental in modern synthetic methodologies. fluorochem.co.ukrsc.org

The propargylation reaction itself is a cornerstone in synthesizing homopropargylic alcohols and amines. mdpi.com For example, indium-mediated reactions of silylated propargyl bromides with chiral imines produce protected homopropargylamines with a high degree of diastereoselectivity. mdpi.com This highlights the reagent's role in creating stereochemically defined centers, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules.

Foundational Utility in Complex Molecular Construction

Halogenation Approaches from Propynylsilanes

Direct halogenation of propynylsilane precursors provides a straightforward route to this compound. These methods typically involve the reaction of a trimethylsilyl-substituted propyne (B1212725) with an electrophilic iodine source.

Iodination of Terminal Trimethylsilylalkynes

The reaction of 1-(trimethylsilyl)propyne with an iodinating agent is a common method for preparing iodoalkynes. One approach involves the use of N-iodosuccinimide (NIS) in the presence of a silver salt, such as silver nitrate (B79036) (AgNO₃). orgsyn.org While this method can provide the desired 1-iodopropyne, it has been noted to result in modest yields. orgsyn.org The reaction is sensitive to the choice of solvent and the specific iodinating agent used. For instance, various iodine sources like N-iodosuccinimide (NIS), N-iodosaccharin (NISac), 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), and bis(pyridine)iodonium tetrafluoroborate (B81430) (Ipy₂BF₄) have been investigated, with the success of the reaction being dependent on the solvent system, which often includes hexafluoroisopropanol. gelest.com

A general representation of this iodination reaction is shown below:

Table 1: Iodination of Terminal Trimethylsilylalkynes

Starting Material Reagents Product Key Observations
1-(trimethylsilyl)propyne N-iodosuccinimide (NIS), AgNO₃ 1-Iodo-1-trimethylsilylpropyne Modest yield reported. orgsyn.org
Trimethylsilyl-terminated acetylene N-iodosuccinimide (NIS) C₂-Cᵥᵢ bond formation beta to the TMS group High regioselectivity observed. gelest.com

Functional Group Transformations for Iodoalkyne Generation

Functional group transformations offer an alternative pathway to this compound. This can involve the conversion of other functional groups on the propargyl backbone into an iodide. For instance, a propargyl alcohol can be converted to a leaving group, such as a tosylate, which is then displaced by an iodide source. Another strategy involves the hydrozirconation of a terminal alkyne followed by iodination. nih.gov In this method, care must be taken to avoid cleavage of the trimethylsilyl (B98337) ether if present, which can be achieved by the addition of a base like 2,6-lutidine before the introduction of iodine. nih.gov

Metalation-Quenching Methodologies for Propargyl Systems

The generation of organometallic intermediates from propargyl systems, followed by quenching with an iodine source, is a powerful and widely used strategy for the synthesis of this compound.

Generation and Trapping of Lithiated Propynylsilanes

The direct lithiation of 1-(trimethylsilyl)propyne at the propargylic position can be achieved using a strong base such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). gelest.com The resulting lithiated species is a potent nucleophile that can be trapped with an electrophilic iodine source, typically a solution of iodine (I₂) in a suitable solvent like tetrahydrofuran (B95107) (THF), to yield this compound. orgsyn.org The reaction temperature is critical and is typically maintained at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate and to control the selectivity of the reaction.

The stoichiometry of the reagents is crucial for the success of this reaction. orgsyn.org An excess of butyllithium (B86547) can lead to the formation of undesired byproducts. orgsyn.org The choice of solvent is also important, with THF being preferred over diethyl ether, as the reaction proceeds much slower in the latter. orgsyn.org

Table 2: Synthesis via Lithiation and Iodination

Starting Material Reagents Product Key Conditions
1-(trimethylsilyl)propyne 1. n-BuLi, TMEDA2. I₂ This compound Lithiation in diethyl ether, followed by reaction with iodine. gelest.com

Propargyl Organometallic Intermediates

Beyond lithium, other organometallic intermediates of propargyl systems can be employed. The reaction of propargyl halides, such as 3-bromo-1-trimethylsilylpropyne, with magnesium metal leads to the formation of the corresponding Grignard reagent. google.com This propargylmagnesium species can then react with an iodine source. However, a key consideration with propargyl organometallic reagents is the potential for metallotropic rearrangement, leading to the formation of an allenylmetal species. researchgate.netresearchgate.net This rearrangement can result in a mixture of propargyl and allenyl products upon reaction with an electrophile.

The use of copper-mediated coupling reactions can also be effective. For example, lithiated trimethylsilylpropyne can be coupled with a suitable substrate in the presence of a copper salt. nih.gov This approach has been shown to proceed without the formation of allene (B1206475) byproducts. nih.gov

Optimization and Scalability of Synthetic Protocols

For practical applications, the optimization and scalability of synthetic routes to this compound are of significant interest. The lithiation-iodination protocol has been a focus of such efforts. researchgate.net The development of continuous flow processes for organolithium chemistry offers advantages in terms of safety, mixing efficiency, and scalability compared to traditional batch processes. researchgate.netresearchgate.net

Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for handling unstable intermediates like lithiated species. researchgate.net By employing microreactor systems, reactions that typically require cryogenic temperatures in batch mode can often be performed at higher, more industrially convenient temperatures. researchgate.net This has been demonstrated in the context of C-H lithiation and subsequent iodination, where flow conditions led to improved yields and process efficiency. researchgate.net The development of scalable continuous-flow and distillation processes has enabled the production of related propargyl reagents on a kilogram scale. researchgate.net

Advanced Reactivity and Transformational Chemistry of 3 Iodo 1 Trimethylsilylpropyne

Carbon-Carbon Bond Forming Reactions

The reactivity of 3-iodo-1-trimethylsilylpropyne is significantly influenced by the presence of both an iodine atom and a trimethylsilyl (B98337) group on the propyne (B1212725) framework. This unique combination of functional groups allows for a diverse range of carbon-carbon bond-forming reactions, particularly through transition metal-catalyzed cross-coupling methodologies. These reactions leverage the C(sp)-I bond for oxidative addition to low-valent metal centers or involve the formation of organometallic intermediates, making it a versatile building block in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds, and this compound serves as an excellent substrate in several of these transformations. The electron-withdrawing nature of the iodine atom and the synthetic versatility of the trimethylsilyl group contribute to its utility in palladium, copper, zinc, gold, and rhodium-catalyzed processes.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a competent coupling partner in several palladium-catalyzed reactions, including Sonogashira-type alkynylations and, after conversion to an organometallic species, arylations.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the formation of C(sp)-C(sp²) bonds. libretexts.orgorganic-chemistry.orgnih.gov In the context of this compound, this substrate can serve as the electrophilic partner, reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. The trimethylsilyl group can be retained during the coupling and later removed to yield a terminal alkyne, or it can be cleaved in situ. Numerous reports detail the coupling of trimethylsilyl-protected alkynes with aryl halides, where the trimethylsilyl group remains intact. mdpi.org

While direct arylation of this compound is not the standard approach, it can be readily converted into a nucleophilic partner for palladium-catalyzed arylation reactions. For instance, conversion to an organozinc or organostannane reagent allows for its participation in Negishi or Stille couplings, respectively, with aryl halides.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Entry Coupling Partner Catalyst System Product Yield (%)
1 Phenylacetylene Pd(PPh₃)₄, CuI, Et₃N 1-Phenyl-4-(trimethylsilyl)buta-1,3-diyne 85-95
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 1-(4-Methoxyphenyl)-3-(trimethylsilyl)propyne 80-90

Note: The yields presented are typical for the reaction types and may not represent specific experimental results for this compound.

Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a valuable alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. organic-chemistry.org Ullmann-type reactions have been extended to include the coupling of aryl halides with a variety of nucleophiles, including amines, phenols, and thiols.

In the context of this compound, copper catalysis can facilitate its coupling with various nucleophiles. For instance, the reaction with amines or phenols can lead to the formation of ynamines or ynol ethers, respectively. Furthermore, copper(I) iodide has been shown to catalyze the cross-coupling of 1-iodoalkynes with organostannanes, providing a direct route to unsymmetrical diynes. thieme-connect.com This reaction proceeds under mild conditions and tolerates a range of functional groups.

Table 2: Examples of Copper-Promoted Coupling Reactions with Iodoalkynes

Entry Nucleophile/Coupling Partner Catalyst/Promoter Product Type Typical Yield (%)
1 Aniline CuI, K₂CO₃ Ynamine 60-80
2 Phenol CuI, Cs₂CO₃ Ynol ether 55-75
3 Phenyl(tributyl)stannane CuI Diarylacetylene 70-85 thieme-connect.com

Zinc-mediated coupling reactions, most notably the Negishi coupling, are powerful methods for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.orgmit.edumit.edunih.gov The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgrsc.orgmit.edumit.edunih.gov A key advantage of organozinc reagents is their high functional group tolerance and reactivity. uni-muenchen.de

This compound can be readily converted into the corresponding organozinc reagent through direct insertion of activated zinc or via transmetalation from an organolithium precursor. uni-muenchen.dewikipedia.org This alkynylzinc reagent can then participate in Negishi coupling reactions with a wide variety of aryl, heteroaryl, and vinyl halides. The use of biarylphosphine ligands, such as CPhos, has been shown to be effective in promoting the Negishi coupling of alkylzinc halides with aryl bromides and chlorides. organic-chemistry.orgmit.edumit.edunih.gov

Table 3: Plausible Zinc-Mediated Negishi Coupling of an Alkynylzinc Reagent

Entry Aryl Halide Catalyst System Product Plausible Yield (%)
1 4-Bromotoluene Pd(OAc)₂, CPhos 1-(p-Tolyl)-3-(trimethylsilyl)propyne 85-95
2 2-Chloropyridine Pd-PEPPSI-IPent 2-(3-(Trimethylsilyl)prop-1-yn-1-yl)pyridine 80-90

Note: These are representative examples based on the known reactivity of alkynylzinc reagents in Negishi couplings.

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards a variety of nucleophilic attacks, leading to a wide range of complex molecular architectures. beilstein-journals.orgnih.govnih.govacs.orgorganic-chemistry.orgresearchgate.netencyclopedia.pub Gold(I) complexes are particularly effective in promoting cycloaddition reactions of enynes and other unsaturated systems. beilstein-journals.orgnih.govresearchgate.net The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which renders it highly electrophilic and susceptible to attack by a tethered or external nucleophile.

While specific examples involving this compound are not extensively documented, the principles of gold-catalyzed alkyne activation are well-established. nih.govacs.org Silylalkynes are known to participate in gold-catalyzed intramolecular allylation reactions. nih.govacs.org Gold(I) catalysts can promote various types of cycloadditions, including [4+2], [4+3], and [2+2+2] annulations. beilstein-journals.orgnih.gov The trimethylsilyl group can influence the regioselectivity of these transformations. The iodo group might also participate in subsequent transformations, although its direct role in the gold-catalyzed cycloaddition is less common.

Table 4: Representative Gold(I)-Catalyzed Cycloadditions of Alkynes

Entry Reaction Type Substrate Type Catalyst Product Type
1 [4+2] Cycloaddition 1,6-Enyne [Au(I)]-phosphine complex Bicyclic system
2 [3+3] Cycloaddition 2-(1-Alkynyl)-2-alken-1-one with nitrone Ph₃PAuCl/AgOTf Bicyclic oxazine nih.gov

Note: This table illustrates the versatility of gold(I) catalysis in cycloaddition reactions involving alkynes.

Rhodium catalysts are known to mediate a variety of transformations involving silicon-containing reagents. One such reaction is the bis-silylation of alkynes, where two silicon groups are added across the carbon-carbon triple bond. While cis-bis-silylation is more common, rhodium catalysts have been shown to effect trans-bis-silylation, particularly in intramolecular contexts. mdpi.commdpi.comresearchgate.netnih.gov

For example, rhodium(I) catalysts have been used for the intramolecular trans-selective bis-silylation of (2-alkynylphenyl)disilanes. mdpi.commdpi.com More recently, the synthesis of pyridine-fused siloles through rhodium-catalyzed intramolecular trans-bis-silylation has been reported. mdpi.comnih.gov The mechanism of these reactions is thought to involve oxidative addition of the Si-Si bond to the rhodium center, followed by insertion of the alkyne and subsequent reductive elimination. While intermolecular trans-bis-silylation of terminal alkynes has also been achieved, it often requires specific directing groups or catalytic systems. semanticscholar.org The reactivity of this compound in such a reaction would depend on the specific catalyst and reaction conditions, with potential competition from reactions involving the C-I bond.

Table 5: Examples of Rhodium-Catalyzed Reactions of Silylalkynes

Entry Reaction Type Substrate Catalyst Product
1 Intramolecular Trans-Bis-Silylation 2-Ethynyl-3-pentamethyldisilanylpyridine [RhCl(CO)₂]₂ Pyridine-fused silole mdpi.com
2 Hydroarylation Internal alkyne with arylsilanediol [Rh(OH)(cod)]₂ Hydroarylated product researchgate.net

Note: This table showcases the types of rhodium-catalyzed transformations that silylalkynes can undergo.

Radical-Mediated Transformations

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an excellent precursor for the generation of a propargyl radical via halogen atom transfer (XAT). XAT is a fundamental process for generating carbon-centered radicals and can be initiated by various methods, including photoredox catalysis or the use of radical initiators. nih.govyoutube.com The resulting propargyl radical is a versatile intermediate that can participate in a range of subsequent reactions.

The efficiency of radical generation from alkyl and aryl iodides via XAT has been well-established, with α-aminoalkyl radicals, generated from simple tertiary amines, proving to be effective XAT agents. researchgate.net This approach offers a mild and general strategy for engaging organic iodides in redox chemistry. The propargyl radical generated from this compound can be represented by two resonance structures, with the unpaired electron density distributed between the carbon atom bearing the iodine and the silyl-substituted carbon atom.

Once generated, the propargyl radical from this compound can undergo inter- or intramolecular cyclization reactions, provided a suitable unsaturated partner is available. These radical cyclizations are powerful methods for the construction of carbocyclic and heterocyclic ring systems. nih.govnih.govnih.govrsc.org

In an intramolecular scenario, if this compound is tethered to an alkene or another alkyne moiety, a radical cyclization cascade can be initiated. For instance, the radical cyclization of 1,6-enynes is a well-studied process that can be initiated by iodine atom transfer. nih.gov This type of reaction typically proceeds via a 5-exo or 6-endo cyclization pathway to form five- or six-membered rings. The regioselectivity of the cyclization is governed by Baldwin's rules, with the 5-exo cyclization generally being favored.

Intermolecular radical cyclizations would involve the reaction of the propargyl radical with a separate unsaturated molecule. This would lead to the formation of a new carbon-carbon bond and a new radical species, which could then be trapped or undergo further transformations. The success of such reactions depends on the relative rates of the radical addition and other competing processes, such as radical-radical recombination or reaction with a solvent.

Table 2: Potential Radical Cyclization Reactions of this compound Derivatives

Reaction TypeSubstrate ExamplePotential Product TypeKey Features
IntramolecularA 1,6-enyne derivative of this compoundSubstituted cyclopentane or cyclohexaneIodine atom transfer initiated, typically follows a 5-exo cyclization pathway.
IntermolecularThis compound and an external alkeneFunctionalized acyclic or cyclic adductFormation of a new C-C bond followed by trapping of the resulting radical.

Addition Reactions to Unsaturated Substrates

This compound can be converted into a nucleophilic organometallic reagent, such as a Grignard or organolithium reagent, by treatment with magnesium or an alkyllithium, respectively. These reagents are potent nucleophiles that readily add to the electrophilic carbon of carbonyl compounds and other unsaturated systems. lumenlearning.com

The addition of the organometallic derivative of this compound to an aldehyde or an unsymmetrical ketone will generate a new stereocenter, leading to the formation of a chiral propargyl alcohol. The stereochemical outcome of such reactions can often be controlled by the use of chiral auxiliaries or catalysts.

The regioselectivity of the addition to α,β-unsaturated carbonyl compounds is an important consideration. The reaction can proceed via a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. The choice between these two pathways is influenced by a variety of factors, including the nature of the organometallic reagent, the substrate, and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like organocuprates, generally prefer 1,4-addition. The bulky trimethylsilyl group in the nucleophile derived from this compound may also influence the regioselectivity due to steric hindrance.

Conjugate Addition Strategies

The carbon-carbon triple bond in this compound, being adjacent to the electron-withdrawing iodine atom, renders the β-carbon susceptible to nucleophilic attack. This positions the molecule as a potential Michael acceptor in conjugate addition reactions, a fundamental strategy for C-C bond formation. wikipedia.orgmasterorganicchemistry.com In a typical Michael reaction, a nucleophile (the Michael donor), such as an enolate, adds to the β-carbon of an α,β-unsaturated system (the Michael acceptor). organic-chemistry.orglibretexts.org

The general mechanism involves three steps:

Formation of a nucleophile (e.g., deprotonation of a dicarbonyl compound to form an enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the activated alkyne.

Protonation of the resulting intermediate.

While this compound possesses the requisite electronic properties to function as a Michael acceptor, specific, documented examples of its direct use in conjugate addition strategies are not extensively reported in the surveyed literature. However, its structure is analogous to other activated alkynes that readily undergo such transformations. The reaction would provide a pathway to introduce the iodovinyl-trimethylsilyl moiety into a new molecular framework, which could then be used for further functionalization.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are powerful tools for the construction of ring systems, and this compound serves as a valuable precursor for substrates in these transformations.

Synthesis of Carbocyclic Ring Systems (e.g., Cyclopentenones, Hydrindanes, Cyclopropanes)

The synthesis of carbocyclic systems often relies on the cyclization of functionalized linear precursors. Although direct annulation reactions starting from this compound are not prominently featured in the literature, its role as a building block to construct these precursors is significant.

Cyclopentenones : These five-membered ring ketones are common motifs in natural products. Synthetic methods like the Nazarov cyclization (an electrocyclic closure of divinyl ketones) or the Pauson-Khand reaction (a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide) are standard routes. organic-chemistry.org this compound can be used via coupling reactions (e.g., Sonogashira coupling) to synthesize the complex alkynyl substrates required for these cyclizations.

Hydrindanes : This bicyclic system, consisting of a fused cyclohexane and cyclopentane ring, is often assembled using strategies like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation. libretexts.org

Cyclopropanes : The construction of cyclopropane rings can be achieved through various methods, including the addition of carbenes or carbenoids to alkenes (e.g., Simmons-Smith reaction) or through intramolecular cyclization of 1,3-dihalopropanes. organic-chemistry.org More advanced photocatalyzed [3σ + 2π] cycloadditions of carbonyl-substituted cyclopropanes with alkynes have also been developed. chemrxiv.org In these contexts, this compound would be used to build a larger substrate that contains the necessary functional groups for a subsequent cyclopropanation step.

Construction of Heterocyclic Scaffolds

The synthesis of heterocycles is of paramount importance in medicinal chemistry, as these structures are prevalent in a vast number of pharmaceuticals. nih.govnih.gov this compound has proven to be a key reagent in the assembly of various nitrogen- and sulfur-containing heterocyclic systems.

The pyrroloquinoline core is a feature of many biologically active alkaloids. nih.gov A powerful strategy for their synthesis involves the palladium-catalyzed heteroannulation of functionalized quinolines. For instance, the synthesis of 1H-pyrrolo[3,2-c]quinoline derivatives has been achieved through a one-step Sonogashira cross-coupling and cyclization of 2-aryl-3-iodo-4-(phenylamino)quinolines with terminal alkynes. researchgate.net

A plausible pathway to Pyrrolo[2,3-b]quinolines using this compound would involve:

Palladium-catalyzed Sonogashira coupling of this compound with a suitably substituted amino-iodo-aniline to form an o-(alkynyl)aniline intermediate.

Removal of the trimethylsilyl protecting group.

An intramolecular cyclization event to construct the fused pyrrole ring, leading to the desired heterocyclic scaffold.

Thiophene-fused π-conjugated molecules, including siloles (silacyclopentadienes), are of great interest for their potential applications in organic electronics. jst.go.jp A rhodium-catalyzed trans-bis-silylation reaction has been developed for the synthesis of thiophene-fused siloles. mdpi.commdpi.com The process begins with the synthesis of 3-ethynyl-2-disilanylthiophene derivatives. These starting materials are prepared via a Sonogashira coupling between a 3-iodothiophene derivative and a terminal alkyne. mdpi.com

Alternatively, this compound can be directly coupled with an ethynyl-substituted thiophene under Sonogashira conditions to generate the key diarylacetylene precursor, which can then undergo cyclization with elemental sulfur or other reagents to form the thiophene-fused system. jst.go.jp

Reactant 1Reactant 2Catalyst SystemProduct TypeYield
3-Iodo-2-(pentamethyldisilanyl)thiopheneEthynylbenzenePdCl₂(PPh₃)₂ / CuI / Et₃N3-(Phenylethynyl)-2-(pentamethyldisilanyl)thiophene43% mdpi.com
3-Iodo-2-(pentamethyldisilanyl)thiophene4-EthynyltoluenePdCl₂(PPh₃)₂ / CuI / Et₃N3-((4-Methylphenyl)ethynyl)-2-(pentamethyldisilanyl)thiophene33% mdpi.com
3-Iodo-2-(pentamethyldisilanyl)thiophene3-EthynyltoluenePdCl₂(PPh₃)₂ / CuI / Et₃N3-((3-Methylphenyl)ethynyl)-2-(pentamethyldisilanyl)thiophene52% mdpi.com

Indolines and indoles are fundamental nitrogen-containing heterocycles in numerous natural products and pharmaceuticals. nih.govmdpi.com A highly efficient method for the synthesis of 3-iodoindoles involves the palladium/copper-catalyzed coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization. nih.gov Silyl-substituted terminal acetylenes are effective substrates in this process. nih.gov

The reaction sequence proceeds as follows:

Sonogashira Coupling : this compound is coupled with an N,N-dialkyl-o-iodoaniline in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst. This forms an N,N-dialkyl-o-(trimethylsilylethynyl)aniline intermediate.

Electrophilic Cyclization : The intermediate is then treated with an electrophilic iodine source, such as I₂. This triggers an intramolecular cyclization, leading to the formation of the indoline or indole ring with an iodine atom at the 3-position. The trimethylsilyl group is cleaved during this process.

This strategy provides a direct route to functionalized indolines that can be further modified using the newly installed iodine atom. nih.gov

Alkyne SubstrateAniline SubstrateCatalyst SystemCyclization ReagentProduct Type
Silyl-substituted terminal acetylenesN,N-Dialkyl-o-iodoanilinesPd/CuI₂ in CH₂Cl₂3-Iodoindoles
Quinazolines via Iodination–Cyclization

The synthesis of quinazolines, a vital scaffold in medicinal chemistry, can be approached through various cyclization strategies. While direct, one-pot syntheses of quinazolines specifically from this compound via an iodination-cyclization cascade are not extensively detailed in readily available literature, a plausible pathway can be constructed based on established iodine-promoted cyclization principles. Such a transformation would likely proceed through a multi-step sequence involving an initial coupling followed by an intramolecular cyclization.

The proposed reaction would commence with a Sonogashira cross-coupling reaction. In this step, a suitable aniline derivative, such as 2-aminobenzonitrile or 2-aminobenzamide, would be coupled with this compound using a palladium-copper catalyst system. This would generate a key intermediate, a 2-alkynyl-substituted aniline.

Table 1: Plausible Reaction Scheme for Quinazoline Synthesis This table presents a hypothetical, chemically reasonable pathway, as direct literature examples for this specific transformation were not identified.

Step Reaction Type Reactants Key Transformation
1 Sonogashira Coupling 2-Aminobenzonitrile, this compound, Pd/Cu catalyst Formation of 2-((3-(trimethylsilyl)prop-2-yn-1-yl)amino)benzonitrile intermediate.
2 Iodocyclization Intermediate from Step 1, Electrophilic Iodine (e.g., I₂) Intramolecular nucleophilic attack of the amino group onto the iodine-activated alkyne.
3 Aromatization Cyclized Intermediate Elimination to form the stable aromatic quinazoline ring.

Reactivity Modulated by the Trimethylsilyl Group

The trimethylsilyl (TMS) group attached to the alkyne in this compound is not merely a passive substituent. It actively modulates the compound's reactivity, primarily by influencing the electronic and steric environment of the carbon-carbon triple bond. This modulation is crucial for controlling the outcomes of various chemical transformations. nih.gov

Role of the Silyl (B83357) Group in Directing Regio- and Stereoselectivity

The trimethylsilyl group plays a decisive role in directing both the regioselectivity and, in certain cases, the stereoselectivity of addition and cyclization reactions involving the alkyne moiety. This control stems from a combination of electronic and steric effects. nih.govnih.gov

Electronic Effects: The silicon atom is less electronegative than carbon, and the C-Si bond has significant σ-donor character. This electronic nature allows the TMS group to stabilize a partial positive charge on the β-carbon (the carbon atom not attached to the silicon) of the alkyne. This phenomenon, known as the β-silicon effect, is critical in electrophilic addition reactions. researchgate.net An incoming electrophile will preferentially add to the α-carbon (the carbon atom bonded to the silicon) to generate a transient vinyl cation intermediate that is stabilized by the β-silyl group. Consequently, the nucleophile will add to the β-carbon, dictating the regiochemical outcome of the addition. Conversely, in reactions involving nucleophilic attack or the development of negative charge, the silyl group can stabilize a partial negative charge on the α-carbon, influencing the regioselectivity in an opposite manner.

Steric Effects: The TMS group is sterically bulky. This large size hinders the approach of reagents from the side of the molecule it occupies. In addition reactions or cyclizations, reagents will preferentially attack the less sterically encumbered face or terminus of the alkyne, thereby controlling stereoselectivity and contributing to regioselectivity. nih.gov

Table 2: Directing Effects of the Trimethylsilyl Group This interactive table summarizes the key influences of the TMS group on reaction selectivity.

Effect Type Description Influence on Reactivity
Electronic Stabilization of a β-carbocation (β-silicon effect). Directs electrophiles to the α-carbon and nucleophiles to the β-carbon.
Electronic Stabilization of α-carbanionic character. Directs nucleophiles or metal insertion to the α-carbon in certain reaction types.
Steric Large molecular volume creates steric hindrance. Directs incoming reagents to the less hindered β-carbon or the opposite face of the molecule.

Silicon as a Removable Directing Group in Cascade Reactions

A key synthetic advantage of the trimethylsilyl group is its ability to function as a "traceless" or removable directing group. nih.gov It can be used to control the regioselectivity of an initial transformation and then be efficiently removed under mild conditions in a subsequent step. This feature is particularly valuable in cascade or one-pot reactions, where multiple transformations occur sequentially without the isolation of intermediates.

In a typical cascade sequence, the TMS group on this compound would first direct the regioselective addition of a reactant across the triple bond, as described in the previous section. Once this initial bond formation is complete, the C-Si bond can be cleaved. This desilylation step unmasks a terminal alkyne or a vinyl-H group, which can then participate in further reactions, such as another coupling, cyclization, or addition. The ability to remove the silyl group allows for synthetic strategies that would otherwise be difficult to achieve with high selectivity. nih.gov For example, a reaction could be directed to one position by the silyl group, which is then removed to allow a second reaction at the now-unmasked position.

The removal of the TMS group is typically accomplished with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under basic conditions, like potassium carbonate in methanol. The mildness of these conditions often allows for the preservation of other functional groups within the molecule.

Table 3: Common Reagents for Trimethylsilyl Group Removal This table outlines standard conditions for the cleavage of the C-Si bond in alkynylsilanes.

Reagent(s) Solvent(s) Typical Conditions
Tetrabutylammonium fluoride (TBAF) Tetrahydrofuran (B95107) (THF) Room temperature
Potassium carbonate (K₂CO₃) Methanol (MeOH) Room temperature
Hydrofluoric acid (HF) complex Acetonitrile (MeCN) Room temperature
Cesium fluoride (CsF) Dimethylformamide (DMF) Room temperature to mild heating

Mechanistic and Computational Investigations of 3 Iodo 1 Trimethylsilylpropyne Reactivity

Elucidation of Reaction Mechanisms in Organometallic Catalysis

The reactivity of 3-Iodo-1-trimethylsilylpropyne in organometallic catalysis is expected to be dominated by the C-I and C-Si bonds, as well as the carbon-carbon triple bond. The elucidation of its reaction mechanisms would likely involve key elementary steps such as oxidative addition, reductive elimination, migratory insertion, and transmetalation.

Oxidative Addition: A fundamental step in many catalytic cycles is the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0), Ni(0)). iitd.ac.inwikipedia.org This process involves the cleavage of the C-I bond and the formation of two new bonds between the metal and the carbon and iodine atoms, respectively, leading to an increase in the metal's oxidation state and coordination number. iitd.ac.inwikipedia.org For this compound, this would result in a metal-alkynyl iodide complex. The presence of the bulky trimethylsilyl (B98337) group could influence the rate and efficiency of this step.

Reductive Elimination: The reverse of oxidative addition, reductive elimination, is a crucial bond-forming step in which two ligands on the metal center are coupled and eliminated as a single molecule, while the metal's oxidation state decreases. wikipedia.orguwindsor.ca In reactions involving this compound, this step would typically occur after a transmetalation or migratory insertion event, leading to the formation of a new C-C or C-heteroatom bond.

Migratory Insertion: This reaction involves the insertion of an unsaturated molecule, such as an alkene or alkyne, into a metal-ligand bond. bdu.ac.in The alkyne moiety of this compound could undergo migratory insertion, leading to the formation of a vinyl-metal species.

Transmetalation: In cross-coupling reactions, a key step is the transfer of an organic group from one metal to another. acs.org For instance, after oxidative addition of this compound to a palladium catalyst, a subsequent transmetalation with an organoboron or organotin reagent would introduce a new organic group to the palladium center. acs.orgscispace.com

A plausible catalytic cycle for a Sonogashira-type cross-coupling reaction involving this compound is depicted below. This reaction would couple the iodoalkyne with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

StepDescription
1. Oxidative Addition The C-I bond of this compound adds to a Pd(0) complex to form a Pd(II)-alkynyl iodide intermediate.
2. Transmetalation A copper acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the alkyne group to the palladium center, displacing the iodide.
3. Reductive Elimination The two alkyne ligands on the palladium center couple and are eliminated as the final di-alkyne product, regenerating the Pd(0) catalyst.

Theoretical Modeling of Reactivity, Selectivity, and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity and selectivity of organometallic reactions. researchgate.net Theoretical modeling can provide detailed insights into the structures of intermediates and transition states, as well as the energy profiles of different reaction pathways.

For this compound, theoretical modeling could be employed to:

Investigate the Oxidative Addition Step: Calculations can determine the activation energy barrier for the oxidative addition of the C-I bond to various metal catalysts. researchgate.netrsc.org This would help in selecting the most suitable catalyst and understanding the electronic and steric effects of the trimethylsilyl group.

Elucidate Reaction Pathways: DFT calculations can map out the potential energy surfaces for different reaction pathways, such as cross-coupling, cyclization, or addition reactions. wikipedia.org This would allow for the prediction of the most favorable reaction pathway under specific conditions.

Predict Regio- and Stereoselectivity: In reactions where multiple isomers can be formed, computational modeling can predict the selectivity by comparing the energies of the different transition states leading to each product. mdpi.com

For example, in a hypothetical carbocupration reaction, where an organocopper reagent adds across the alkyne, theoretical modeling could predict whether the organo group adds to the carbon bearing the iodine or the carbon bearing the trimethylsilyl group. mdpi.com

Computational MethodApplication to this compound Reactivity
Density Functional Theory (DFT) Calculation of reaction energies, activation barriers, and geometries of intermediates and transition states.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the nature of chemical bonds in intermediates and transition states.
Natural Bond Orbital (NBO) Analysis Investigation of charge distribution and orbital interactions to understand electronic effects.

Kinetic and Thermodynamic Parameters of Key Transformations

Kinetic Parameters:

Rate Constants (k): These would quantify the speed of elementary steps such as oxidative addition and reductive elimination. teledos.gr

Activation Energy (Ea): This parameter would indicate the energy barrier that must be overcome for a reaction to occur. researchgate.net A lower activation energy corresponds to a faster reaction rate.

Reaction Order: This would describe how the rate of reaction is affected by the concentration of each reactant, providing insights into the mechanism.

Thermodynamic Parameters:

Gibbs Free Energy Change (ΔG): This determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. researchgate.net

Enthalpy Change (ΔH): This represents the heat absorbed or released during a reaction.

Entropy Change (ΔS): This measures the change in disorder of the system during a reaction.

For a key transformation like the oxidative addition of this compound to a palladium catalyst, a hypothetical set of kinetic and thermodynamic data is presented below for illustrative purposes.

ParameterHypothetical ValueSignificance
Rate Constant (k) at 298 K 1.5 x 10-2 M-1s-1Indicates a moderately fast reaction at room temperature.
Activation Energy (Ea) 65 kJ/molRepresents the energy barrier for the oxidative addition step.
Gibbs Free Energy Change (ΔG) -25 kJ/molSuggests that the oxidative addition is a spontaneous process.
Enthalpy Change (ΔH) -15 kJ/molIndicates an exothermic reaction.
Entropy Change (ΔS) +33 J/(mol·K)A positive entropy change suggests an increase in disorder, which is favorable.

These parameters would be essential for a comprehensive understanding of the reactivity of this compound and for the rational design of catalytic processes that utilize this versatile building block.

Strategic Applications in Advanced Organic Synthesis

Target-Oriented Synthesis of Complex Molecules

The intricate structures of natural products and pharmaceutically active compounds present significant challenges to synthetic chemists. 3-Iodo-1-trimethylsilylpropyne serves as a key starting material in addressing these challenges, providing a robust platform for the assembly of complex molecular frameworks.

Building Blocks for Natural Product Synthesis and Analogues

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility as a building block can be inferred from the synthesis of related structures and the versatility of its functional groups. The iodoalkyne functionality is a common feature in the retrosynthetic analysis of many natural products, particularly those containing enediyne or polyalkyne motifs.

The trimethylsilyl (B98337) group serves as a removable protecting group for the terminal alkyne, allowing for selective reaction at the iodinated position, typically through cross-coupling reactions. Subsequent deprotection of the silyl (B83357) group reveals the terminal alkyne for further elaboration. This stepwise reactivity is crucial in the controlled assembly of complex carbon skeletons. For instance, in the synthesis of analogues of marine-derived natural products, the iodoalkyne moiety can be introduced to construct key fragments, which are then elaborated into the final complex structure.

Natural Product ClassKey Synthetic Strategy Involving IodoalkynesPotential Role of this compound
Enediyne AntibioticsSonogashira coupling to form the enediyne coreIntroduction of one of the alkyne units
Polyacetylene AlcoholsIterative cross-coupling reactionsChain elongation building block
AlkaloidsCyclization onto the alkyneFormation of heterocyclic ring systems

Precursors for Pharmaceutically Relevant Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, and their synthesis is a cornerstone of medicinal chemistry. This compound is a valuable precursor for the synthesis of various pharmaceutically relevant scaffolds, particularly substituted pyridines and quinolines.

The synthesis of functionalized quinolines, for example, can be achieved through the cyclization of intermediates derived from this compound. The iodo- and silyl-substituted alkyne can undergo a variety of transformations to introduce the necessary functionality for the cyclization cascade, leading to the formation of the quinoline (B57606) ring system. The iodine atom in the resulting quinoline can then be further functionalized using cross-coupling reactions to introduce additional diversity. nih.govresearchgate.netnih.govrsc.orgmdpi.com

Similarly, substituted pyridines can be accessed through cycloaddition reactions involving the alkyne functionality of this compound. These [3+2] or [4+2] cycloaddition strategies provide a convergent and efficient route to highly substituted pyridine (B92270) cores, which are prevalent in numerous drug molecules. nih.govnih.govmdpi.com The trimethylsilyl group can influence the regioselectivity of these cycloadditions and can be removed in a later step if required.

Heterocyclic ScaffoldSynthetic ApproachRole of this compound
QuinolinesIodocyclization of aminophenylpropyne derivativesSource of the propynyl (B12738560) moiety
Pyridines[3+3] Cycloaddition of enamines with ynalsPrecursor to the ynal component
Triazoles1,3-Dipolar cycloaddition with azidesAlkyne component in the cycloaddition

Development of Novel Synthetic Methodologies

The unique reactivity of this compound has spurred the development of new synthetic methods, expanding the toolkit of organic chemists. These methodologies often exploit the orthogonal reactivity of the iodo and trimethylsilyl groups in conjunction with the alkyne.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly well-suited for this compound. The carbon-iodine bond readily participates in oxidative addition to palladium(0), allowing for the formation of a new carbon-carbon bond while the trimethylsilyl group remains intact. organic-chemistry.orglibretexts.org This has been exploited in the development of sequential and cascade reactions, where an initial cross-coupling at the iodinated position is followed by a subsequent transformation at the silyl-protected alkyne or the alkyne itself after desilylation. nih.govdntb.gov.ua

Furthermore, the development of novel annulation and cycloaddition reactions has been a focus. For instance, cascade reactions involving the initial activation of the iodoalkyne by a transition metal catalyst can trigger a series of intramolecular events, leading to the rapid construction of complex polycyclic systems. nih.gov These methodologies offer a high degree of atom economy and stereocontrol, making them attractive for the efficient synthesis of complex molecules.

MethodologyDescriptionExample Application
Sequential Cross-CouplingStepwise functionalization of the iodo and silyl-alkyne positions.Synthesis of unsymmetrical diynes.
Cascade AnnulationA series of intramolecular reactions initiated by a single catalytic event.Formation of fused heterocyclic systems.
Regioselective CycloadditionsControlled formation of cyclic compounds based on the directing effects of the iodo and silyl groups.Synthesis of specifically substituted aromatic and heteroaromatic rings.

Construction of Polyfunctionalized Organic Compounds

The ability to introduce multiple functional groups in a controlled manner is a key objective in organic synthesis. This compound, with its three distinct reactive sites, serves as an excellent building block for the construction of polyfunctionalized organic compounds.

The general strategy involves the sequential and chemoselective manipulation of each functional group. For example, a Sonogashira coupling can be performed at the iodo position, followed by a protodesilylation to reveal a terminal alkyne, which can then undergo a variety of reactions such as another coupling, a cycloaddition, or a hydration. Alternatively, the trimethylsilyl group can be used to direct reactions or can be replaced with other functionalities.

This trifunctional nature makes this compound a valuable tool for creating molecular diversity from a single starting material. By carefully choosing the sequence of reactions, a wide array of polyfunctionalized alkynes, enynes, and aromatic and heterocyclic compounds can be synthesized. These compounds can serve as intermediates in the synthesis of more complex targets or as components in materials science and medicinal chemistry.

Functionalization StrategyReaction SequenceResulting Compound Class
Sequential Sonogashira Couplings1. Sonogashira at C-I; 2. Desilylation; 3. Sonogashira at terminal alkyneUnsymmetrical 1,3-diynes
Coupling followed by Cyclization1. Cross-coupling at C-I; 2. Intramolecular reaction involving the alkyneFused bicyclic systems
Orthogonal Functionalization1. Reaction at the iodo group; 2. Reaction at the alkyne; 3. Modification of the silyl groupHighly substituted, multifunctional molecules

Emerging Research Perspectives on 3 Iodo 1 Trimethylsilylpropyne Chemistry

Exploration of New Catalytic Systems and Ligand Architectures

The Sonogashira cross-coupling reaction is a cornerstone of synthetic chemistry for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.org Traditionally, this reaction has been catalyzed by a dual system of palladium and a copper(I) co-catalyst. wikipedia.org While effective, the use of copper can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling) and can complicate product purification. wikipedia.org Consequently, a significant thrust in the chemistry of 3-Iodo-1-trimethylsilylpropyne has been the development of copper-free Sonogashira coupling reactions. rsc.orgnih.gov

Recent advancements have seen the emergence of highly efficient palladium catalyst systems that operate effectively in the absence of a copper co-catalyst. The success of these copper-free systems is heavily reliant on the design of the ligand coordinated to the palladium center. Both phosphine-based and nitrogen-based ligands have been explored to enhance the catalytic activity and stability of the palladium catalyst. For instance, bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition of this compound to the palladium(0) center, a crucial step in the catalytic cycle. libretexts.org

Nitrogen-based ligands, such as pyridines and pyrimidines, have also shown promise in stabilizing the palladium catalyst and facilitating the coupling reaction. wikipedia.org The development of novel ligand architectures continues to be a key area of research, with the goal of creating catalysts that are not only highly active but also tolerant of a wide range of functional groups.

Catalyst SystemLigand TypeKey AdvantagesRelevant Coupling Partners
Pd(OAc)₂/PPh₃PhosphineWell-established, commercially availableAryl and vinyl halides
Pd(dba)₂/XPhosBuchwald-type phosphineHigh activity, broad substrate scopeSterically hindered aryl halides
[Pd(dipyrimidyl)]Nitrogen-basedCopper-free conditions, good stabilityAryl iodides, bromides, and chlorides
Pd/CHeterogeneousRecyclable, simplified workupTerminal alkynes

Asymmetric Synthesis and Chiral Induction Strategies

The development of methods for the asymmetric synthesis of chiral molecules is a paramount goal in modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. While this compound itself is achiral, its reactions can be controlled to produce chiral products through the use of chiral catalysts. The field of asymmetric catalysis has been revolutionized by the design of chiral ligands that can induce enantioselectivity in a variety of chemical transformations.

In the context of reactions involving this compound, such as palladium-catalyzed cross-coupling reactions, the use of chiral phosphine ligands is a promising strategy for achieving asymmetric induction. Ligands with C₂-symmetry have historically been successful in a range of asymmetric catalytic reactions. nih.gov More recently, non-symmetrical P,N-ligands have emerged as powerful alternatives, in some cases providing higher enantioselectivities. nih.gov The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize the enantiomeric excess of the desired product.

While direct asymmetric transformations using this compound as a prochiral substrate are still an emerging area, the principles of asymmetric catalysis are well-established and their application to this versatile building block is a logical and exciting frontier. The development of chiral dinitrogen ligands, for example, has recently enabled the asymmetric synthesis of C-N axially chiral scaffolds through palladium/norbornene cooperative catalysis, showcasing the potential for novel ligand designs to unlock new asymmetric reactions. nih.gov

Chiral Ligand FamilyStructural FeaturesPotential Asymmetric Reactions
BINAPC₂-symmetric biaryl bisphosphineAsymmetric cross-coupling, hydrogenation
PHOXPhosphinooxazoline (P,N-ligand)Asymmetric allylic alkylation, hydrogenation
JosiphosFerrocenyl phosphineAsymmetric hydrogenation, cross-coupling
BiIMBiimidazoline (N,N-ligand)Asymmetric Catellani reactions

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. inovatus.es In the context of this compound chemistry, several avenues are being explored to enhance the sustainability of its transformations.

A key area of focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. Bio-derived solvents, such as Cyrene™, have been investigated as green alternatives for palladium-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org Aqueous reaction media are also being explored, which can offer significant environmental benefits and simplify product isolation. consensus.app

Furthermore, the development of heterogeneous catalysts, such as palladium on charcoal (Pd/C), offers the advantage of easy separation and recycling, which aligns with the green chemistry principle of waste reduction. The move towards copper-free Sonogashira reactions also contributes to a greener process by eliminating a potentially toxic and difficult-to-remove metal co-catalyst. rsc.orgnih.gov

Green Chemistry ApproachApplication in this compound ChemistryEnvironmental Benefit
Use of Bio-based SolventsSuzuki-Miyaura and Sonogashira coupling reactions in Cyrene™Reduced reliance on petrochemical solvents, lower toxicity. researchgate.netorganic-chemistry.org
Aqueous Reaction MediaCopper-free Sonogashira coupling in waterReduced use of organic solvents, simplified workup. consensus.app
Microwave-Assisted SynthesisPalladium-catalyzed cross-coupling reactionsFaster reaction times, potentially lower energy consumption. mdpi.orgpsecommunity.org
Heterogeneous CatalysisSonogashira coupling using Pd/CCatalyst recyclability, reduced metal contamination in products.
Copper-Free CatalysisSonogashira coupling reactionsAvoids the use of a toxic co-catalyst, simplifies purification. rsc.orgnih.gov

Data-Driven and Computational Approaches for Reaction Discovery and Optimization

The integration of computational chemistry and data-driven methods is revolutionizing the way chemical reactions are discovered, understood, and optimized. For reactions involving this compound, these approaches are providing unprecedented insights into reactivity and selectivity.

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions. mtak.huscispace.com DFT studies on the oxidative addition of aryl iodides to palladium(0) complexes, for example, can provide valuable information about the energetics of this key step in the Sonogashira coupling of this compound. mtak.huscispace.com This understanding can guide the rational design of more efficient catalysts and ligands.

In parallel, machine learning and deep learning are emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. researchgate.netrsc.orgbeilstein-journals.org By training models on large datasets of experimental results, it is possible to predict the yield of a reaction for a given set of reactants, catalysts, and conditions. nih.gov This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing ones, reducing the need for extensive and time-consuming experimental screening. These data-driven approaches are being applied to various cross-coupling reactions and hold immense potential for advancing the chemistry of this compound. semanticscholar.org

Computational/Data-Driven MethodApplication in this compound ChemistryPotential Impact
Density Functional Theory (DFT)Mechanistic studies of oxidative addition and reductive elimination in cross-coupling reactions. mtak.huscispace.comRational design of more active and selective catalysts.
Machine Learning (e.g., Random Forest)Prediction of reaction yields and catalyst performance in cross-coupling reactions. nih.govAccelerated discovery of optimal reaction conditions.
Deep LearningIn silico exploration of reaction space for novel transformations. researchgate.netrsc.orgIdentification of new and unexpected reactivity patterns.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Iodo-1-trimethylsilylpropyne with high yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between trimethylsilyl-protected alkynes and iodinating agents. For example, using tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) as a base can facilitate deprotonation and stabilize intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography to isolate the product from byproducts like triethylammonium salts .

Q. How can the purity of this compound be verified post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, with 1^1H and 13^13C NMR providing insights into the trimethylsilyl group’s electronic environment and the propyne backbone. Fourier-transform infrared (FT-IR) spectroscopy can validate functional groups (e.g., C≡C stretching at ~2100 cm1^{-1}), while gas chromatography-mass spectrometry (GC-MS) ensures purity by identifying residual solvents or unreacted starting materials .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Due to the iodinated and silylated moieties, use inert atmospheres (e.g., nitrogen/argon) to prevent moisture-induced degradation. Work in a fume hood to avoid inhalation of volatile byproducts, and employ personal protective equipment (PPE) such as nitrile gloves and safety goggles. Storage should be in airtight, light-resistant containers at temperatures below 4°C .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The trimethylsilyl (TMS) group acts as a steric shield, protecting the alkyne from undesired side reactions (e.g., polymerization) while enhancing regioselectivity in Sonogashira or Heck couplings. Its electron-donating effects stabilize transition states, improving catalytic turnover. Comparative studies using non-silylated analogs (e.g., 3-iodopropyne) show reduced yields and selectivity, highlighting the TMS group’s role in reaction efficiency .

Q. What computational models can predict the compound’s stability under varying pH or solvent conditions?

  • Methodological Answer : Density functional theory (DFT) calculations can simulate protonation states and solvation effects. For example, modeling the TMS group’s interaction with polar solvents (e.g., water vs. THF) reveals its hydrolytic stability. Molecular dynamics (MD) simulations further predict aggregation behavior in solution, aiding in solvent selection for reactions .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer : Discrepancies in NMR data may arise from solvent effects or impurities. Repeating measurements in deuterated solvents (e.g., CDCl3_3 vs. DMSO-d6_6) and spiking with authentic standards can clarify assignments. Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals, while X-ray crystallography provides definitive structural validation .

Q. What strategies minimize byproduct formation during iodination of trimethylsilyl-protected alkynes?

  • Methodological Answer : Slow addition of iodinating agents (e.g., N-iodosuccinimide) at low temperatures (-20°C to 0°C) reduces over-iodination. Using a stoichiometric excess of the alkyne precursor and catalytic palladium/copper systems improves atom economy. Post-reaction quenching with sodium thiosulfate removes residual iodine, simplifying purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.